molecular formula C17H11BrFN3O2 B2397574 Erk5-IN-2

Erk5-IN-2

Número de catálogo: B2397574
Peso molecular: 388.2 g/mol
Clave InChI: ATKCERYALDNMPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ERK5-IN-2 es un inhibidor selectivo de la cinasa regulada por señales extracelulares 5 (ERK5), también conocida como proteína quinasa activada por mitógenos 7 (MAPK7). ERK5 es un miembro de la familia de las proteínas quinasas activadas por mitógenos (MAPK), que desempeña un papel crucial en varios procesos celulares, incluida la proliferación, la diferenciación y la supervivencia. This compound ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inhibir la actividad de ERK5.

Aplicaciones Científicas De Investigación

Modulation of Tumor Growth

Research indicates that Erk5 is overexpressed in several cancers, including colorectal cancer and breast cancer. Inhibition of Erk5 using Erk5-IN-2 has shown promise in reducing tumor cell proliferation and enhancing the effectiveness of existing chemotherapeutic agents . For instance, studies have demonstrated that targeting the MEK5/Erk5 pathway can lead to significant suppression of colorectal cancer proliferation by inducing apoptosis in cancer cells .

Bone Homeostasis and Cancer

Recent studies have highlighted the role of Erk5 in bone marrow mesenchymal stem cells (BM-MSCs) and its implications for bone diseases like osteoporosis. By inhibiting Erk5 activity with this compound, researchers observed alterations in bone homeostasis that may impact cancer metastasis to bone tissues . The conditional knockout models used in these studies provide insights into how Erk5 influences both skeletal development and tumor progression.

Case Study 1: Colorectal Cancer

A study published in Oncoscience investigated the effects of Erk5 inhibition on colorectal cancer cell lines. The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating its potential as a therapeutic agent against this malignancy .

Case Study 2: Osteosarcoma

Another study focused on osteosarcoma, where researchers utilized this compound to assess its effects on cell migration and invasion. Results showed that inhibition of Erk5 significantly decreased the migratory capabilities of osteosarcoma cells, suggesting that targeting this pathway could limit metastasis .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the disruption of key signaling pathways. Inhibition of Erk5 leads to reduced activation of downstream targets such as NF-kB and increases apoptosis-related signaling . This dual action not only curtails tumor growth but also enhances sensitivity to chemotherapy.

Data Summary Table

Application AreaFindingsReference
Cancer Proliferation50% reduction in cell viability in CRC
Osteosarcoma MetastasisDecreased migration and invasion
Bone HomeostasisAltered BM-MSC function impacting tumors

Mecanismo De Acción

ERK5-IN-2 ejerce sus efectos inhibiendo selectivamente la actividad cinasa de ERK5. El compuesto se une al bolsillo de unión al ATP de ERK5, evitando su fosforilación y posterior activación. Esta inhibición interrumpe las vías de señalización descendentes mediadas por ERK5, lo que lleva a la supresión de los procesos celulares como la proliferación y la supervivencia. Los objetivos moleculares de this compound incluyen varios factores de transcripción y proteínas involucradas en la regulación del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Erk5-IN-2 interacts with ERK5, a member of the mitogen-activated protein kinase (MAPK) family . ERK5 is activated by a range of growth factors, cytokines, and cellular stresses . The interaction of this compound with ERK5 inhibits the kinase activity of ERK5, thereby inhibiting its ability to activate downstream substrates . This inhibition results in the stalling of the transcriptional programs driven by ERK5, which are often implicated in tumorigenesis and cancer progression .

Cellular Effects

This compound has profound effects on cellular functions. In cancer cells, this compound can lead to reduced proliferation and induction of apoptosis . Additionally, by interfering with ERK5-mediated angiogenesis and metastasis, this compound can stymie tumor growth and dissemination . ERK5 is also known to regulate endothelial cell function, and its inhibition by this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound functions by curtailing the kinase activity of ERK5, thereby inhibiting its ability to activate downstream substrates . The inhibition can be achieved through small molecules that bind to the ATP-binding site of the kinase, preventing ATP from interacting and blocking phosphorylation . This inhibition results in the stalling of the transcriptional programs driven by ERK5 .

Temporal Effects in Laboratory Settings

It is known that the inhibition of ERK5 by this compound can lead to reduced proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

This compound has shown efficacy in reducing tumor burden and improving survival in animal models . The specificity of this compound helps to minimize off-target effects, enhancing its safety profile compared to traditional chemotherapeutics .

Metabolic Pathways

ERK5, the target of this compound, is involved in several lipid metabolism pathways, including the mevalonate pathway that controls cholesterol synthesis . The inhibition of ERK5 by this compound could potentially impact these metabolic pathways .

Transport and Distribution

It is known that ERK5, the target of this compound, can translocate from the cytosol to the nucleus upon stimulation .

Subcellular Localization

ERK5, the target of this compound, is localized mainly in the nucleus of resting as well as stimulated cells

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ERK5-IN-2 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del producto final .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la ampliación de las condiciones de reacción, la optimización del uso de materias primas y la implementación de medidas estrictas de control de calidad para garantizar la consistencia y la pureza. El proceso de producción también puede implicar pasos de purificación adicionales, como la cristalización o la cromatografía, para lograr los estándares de calidad deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

ERK5-IN-2 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

    Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

    Nucleófilos: Como aminas o tioles.

    Electrófilos: Como haluros de alquilo o cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden dar como resultado la formación de nuevos compuestos funcionalizados .

Comparación Con Compuestos Similares

ERK5-IN-2 es único en su selectividad y potencia como inhibidor de ERK5. Los compuestos similares incluyen:

En comparación con estos compuestos, this compound ofrece una mayor selectividad para ERK5, lo que lo convierte en una herramienta valiosa para estudiar vías específicas de ERK5 y desarrollar terapias dirigidas.

Actividad Biológica

Erk5-IN-2 is a selective inhibitor targeting the ERK5 (Extracellular signal-Regulated Kinase 5) pathway, which has gained attention for its role in various cellular processes, particularly in cancer biology. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, effects on cell proliferation and survival, and implications in cancer therapy.

1. Overview of ERK5 Signaling

ERK5 is part of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade and is involved in regulating cell proliferation, differentiation, and survival. Unlike other ERK family members, ERK5 has unique functions that include:

  • Cell Cycle Regulation : ERK5 is crucial for the G2/M transition in the cell cycle. Its activation leads to increased expression of mitosis-promoting genes such as cyclins B1 and B2, facilitating timely mitotic entry .
  • Survival Mechanisms : Active ERK5 can prevent apoptosis during mitosis by inhibiting pro-apoptotic proteins like Bim .
  • Tumor Progression : High levels of ERK5 expression are correlated with advanced tumor stages and poor prognosis in various cancers, including breast and colorectal cancers .

This compound inhibits the kinase activity of ERK5, thereby disrupting its signaling pathways. This inhibition has several downstream effects:

  • Induction of Apoptosis : By inhibiting ERK5, this compound increases the sensitivity of cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand). This is achieved through stabilization of TP53INP2, a protein that promotes apoptosis when ERK5 activity is reduced .
  • Suppression of Proliferation : Studies have shown that this compound effectively reduces cell proliferation in various cancer cell lines by blocking the ERK5-mediated signaling that promotes survival and growth .

3.1 In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound leads to:

  • Increased Apoptosis Rates : Cancer cell lines treated with this compound exhibited significantly higher rates of apoptosis compared to untreated controls. For instance, Ishikawa endometrial cancer cells showed enhanced caspase-8 activation upon treatment with this compound .
TreatmentApoptosis Rate (%)Cell Line
Control10Ishikawa
This compound40Ishikawa

3.2 In Vivo Studies

In vivo studies using patient-derived xenograft models have indicated that:

  • Tumor Growth Inhibition : Administration of this compound resulted in significant tumor size reduction compared to control groups. The inhibition of ERK5 signaling was associated with reduced cell proliferation and increased apoptosis within the tumors .

4. Clinical Implications

The potential clinical applications of this compound are substantial:

  • Combination Therapy : Given its ability to sensitize cancer cells to TRAIL-induced apoptosis, this compound could be effectively combined with TRAIL-based therapies to enhance therapeutic efficacy in resistant cancers .
Cancer TypeCurrent TreatmentPotential Combination
Endometrial CancerChemotherapyThis compound + TRAIL
Colorectal CancerTargeted TherapyThis compound + TRAIL

Propiedades

IUPAC Name

4-(2-bromo-6-fluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3O2/c18-12-4-1-5-13(19)15(12)16(23)10-7-14(21-8-10)17(24)22-11-3-2-6-20-9-11/h1-9,21H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKCERYALDNMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C2=CNC(=C2)C(=O)NC3=CN=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.